Fmoc-lys(fmoc)-opfp
CAS No.: 132990-14-8
Cat. No.: VC0557345
Molecular Formula: C42H33F5N2O6
Molecular Weight: 756.73
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132990-14-8 |
---|---|
Molecular Formula | C42H33F5N2O6 |
Molecular Weight | 756.73 |
IUPAC Name | (2,3,4,5,6-pentafluorophenyl) (2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |
Standard InChI | InChI=1S/C42H33F5N2O6/c43-34-35(44)37(46)39(38(47)36(34)45)55-40(50)33(49-42(52)54-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-48-41(51)53-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,48,51)(H,49,52)/t33-/m0/s1 |
Standard InChI Key | OBFVHZCPMVZYQG-XIFFEERXSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Introduction
Chemical Identity and Structural Characteristics
Chemical Structure and Composition
Fmoc-Lys(Fmoc)-OPfp is structurally defined as (2,3,4,5,6-pentafluorophenyl) (2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate. The compound represents a modified L-lysine amino acid with both amine groups protected by Fmoc groups and the carboxylic acid activated as a pentafluorophenyl ester. The molecular structure features two bulky Fmoc protecting groups connected to a lysine backbone, with the reactive pentafluorophenyl ester moiety providing activation for efficient coupling reactions .
The chemical composition is represented by the molecular formula C42H33F5N2O6, which reflects the complex nature of this compound with its multiple functional groups . The backbone consists of a lysine residue with Fmoc protection at both the alpha and epsilon amino positions, making it particularly valuable for orthogonal protection strategies in peptide synthesis.
Nomenclature and Identifiers
The compound is cataloged under several systematic and common names in chemical databases and literature. Below is a comprehensive table of identifiers for Fmoc-Lys(Fmoc)-OPfp:
Identifier Type | Value |
---|---|
CAS Registry Number | 132990-14-8 |
Molecular Formula | C42H33F5N2O6 |
Molecular Weight | 756.7 g/mol |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
InChIKey | OBFVHZCPMVZYQG-XIFFEERXSA-N |
PubChem CID | 53229915 |
Table 1: Chemical identifiers for Fmoc-Lys(Fmoc)-OPfp
Several synonyms are used interchangeably in scientific literature and commercial catalogs, including:
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perfluorophenyl N2,N6-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-L-lysinate
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L-Lysine, N2,N6-bis[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester
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N,N'-Bis[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine pentafluorophenyl ester
Physical and Chemical Properties
Structural Properties
Fmoc-Lys(Fmoc)-OPfp possesses distinctive structural characteristics that determine its reactivity and utility in peptide synthesis. The compound contains:
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A lysine core structure with an (S)-configuration at the alpha carbon, maintaining the L-stereochemistry of the original amino acid
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Two Fmoc protecting groups - bulky aromatic structures that shield the amino functions from unwanted reactions
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A pentafluorophenyl ester group that serves as a leaving group during peptide coupling reactions
The presence of five fluorine atoms in the pentafluorophenyl portion enhances the leaving group ability during nucleophilic attack, making this compound particularly efficient in peptide bond formation reactions.
Desired Concentration | Amount for 1 mg | Amount for 5 mg | Amount for 10 mg |
---|---|---|---|
1 mM | 1.3215 mL | 6.6076 mL | 13.2153 mL |
5 mM | 0.2643 mL | 1.3215 mL | 2.6431 mL |
10 mM | 0.1322 mL | 0.6608 mL | 1.3215 mL |
Table 2: Solvent volumes required for stock solution preparation of Fmoc-Lys(Fmoc)-OPfp
Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis
Fmoc-Lys(Fmoc)-OPfp serves as a crucial building block in solid-phase peptide synthesis (SPPS), particularly in the Fmoc/tBu strategy that has become the dominant approach in modern peptide chemistry. The dual Fmoc protection on lysine enables controlled manipulation of both amine functionalities independently, which is essential for creating complex peptide structures such as branched peptides, cyclic peptides, and peptide conjugates .
The pentafluorophenyl ester activation provides several advantages in coupling reactions:
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Pre-activation eliminates the need for in situ coupling reagents
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Reduced racemization risk compared to other activation methods
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Enhanced reactivity leading to more efficient coupling
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Better stability in solution compared to other activated esters
These properties make Fmoc-Lys(Fmoc)-OPfp particularly valuable when synthesizing challenging peptide sequences or when developing novel peptide architectures.
Advantages of Pentafluorophenyl Esters in Peptide Synthesis
Pentafluorophenyl esters, including Fmoc-Lys(Fmoc)-OPfp, offer significant advantages in peptide synthesis workflows. Unlike standard coupling methods that require in situ activation with reagents like HBTU/DIPEA, pentafluorophenyl esters are pre-activated building blocks that can be directly used for coupling reactions .
Key benefits include:
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Mediated coupling with low racemization, which is particularly critical for sterically hindered or sensitive amino acids
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Excellent solution stability, making them suitable for extended coupling reactions
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Possibility for real-time monitoring of coupling reactions through the addition of bromophenol blue
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Base-free coupling conditions, which minimize side reactions and epimerization
These advantages have established pentafluorophenyl esters as preferred reagents for challenging coupling reactions in peptide synthesis, explaining the importance of Fmoc-Lys(Fmoc)-OPfp in advanced peptide chemistry applications.
Comparison with Related Compounds
Structural Analogues and Derivatives
Fmoc-Lys(Fmoc)-OPfp belongs to a family of modified lysine derivatives used in peptide chemistry. Understanding its position within this family provides context for its specific applications. Notable related compounds include:
Compound | Key Difference | Primary Application |
---|---|---|
Fmoc-Lys(Fmoc)-OH | Lacks OPfp activation | Standard building block requiring activation |
Fmoc-Lys(Boc)-OH | Different orthogonal protection | Common in standard Fmoc/tBu SPPS |
Fmoc-Lys(ivDde)-OH | Uses ivDde instead of Fmoc on ε-amine | Orthogonal protection for selective modification |
ivDde-Lys(Fmoc)-OH | Reversed protection pattern | Enables alternative synthetic strategies |
Table 3: Comparison of Fmoc-Lys(Fmoc)-OPfp with related lysine derivatives
The choice between these compounds depends on the specific synthetic strategy and the desired modifications in the final peptide product. Fmoc-Lys(Fmoc)-OPfp offers the advantage of immediate coupling capability without requiring additional activation reagents, distinguishing it from non-activated analogues like Fmoc-Lys(Fmoc)-OH .
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